N-(1,3-benzodioxol-5-ylmethyl)-2,2-dimethyl-5-oxotetrahydrofuran-3-carboxamide
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Overview
Description
N-(1,3-benzodioxol-5-ylmethyl)-2,2-dimethyl-5-oxotetrahydrofuran-3-carboxamide is a complex organic compound characterized by its unique structure, which includes a benzodioxole moiety and a tetrahydrofuran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-2,2-dimethyl-5-oxotetrahydrofuran-3-carboxamide typically involves multiple steps, starting with the preparation of the benzodioxole moiety. The reaction conditions often include the use of reagents such as PdCl2, xantphos, and Cs2CO3 in solvents like toluene and 1,4-dioxane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzodioxol-5-ylmethyl)-2,2-dimethyl-5-oxotetrahydrofuran-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as hydrogen peroxide (H2O2) and sodium hypochlorite (NaOCl).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
The reactions typically require specific conditions, such as controlled temperatures, inert atmospheres (e.g., nitrogen or argon), and appropriate solvents (e.g., dichloromethane, ethanol).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
N-(1,3-benzodioxol-5-ylmethyl)-2,2-dimethyl-5-oxotetrahydrofuran-3-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-2,2-dimethyl-5-oxotetrahydrofuran-3-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The benzodioxole moiety can bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can lead to various biochemical and physiological effects, including cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
N-methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine: This compound shares the benzodioxole moiety and has similar pharmacological properties.
1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: These compounds also contain the benzodioxole structure and are studied for their anticancer activity.
Uniqueness
N-(1,3-benzodioxol-5-ylmethyl)-2,2-dimethyl-5-oxotetrahydrofuran-3-carboxamide is unique due to its combination of the benzodioxole and tetrahydrofuran moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C15H17NO5 |
---|---|
Molecular Weight |
291.30 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2,2-dimethyl-5-oxooxolane-3-carboxamide |
InChI |
InChI=1S/C15H17NO5/c1-15(2)10(6-13(17)21-15)14(18)16-7-9-3-4-11-12(5-9)20-8-19-11/h3-5,10H,6-8H2,1-2H3,(H,16,18) |
InChI Key |
UWKOYBYWPXWPCW-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(CC(=O)O1)C(=O)NCC2=CC3=C(C=C2)OCO3)C |
Origin of Product |
United States |
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